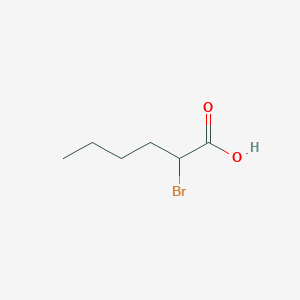
2-Bromohexanoic acid
Vue d'ensemble
Description
2-Bromohexanoic acid is a brominated fatty acid that has been studied for its potential applications in various fields, including biochemistry and organic synthesis. While the provided papers do not directly discuss 2-bromohexanoic acid, they do provide insights into the properties and reactivity of related brominated compounds, which can be extrapolated to understand 2-bromohexanoic acid.
Synthesis Analysis
The synthesis of brominated fatty acids, such as 2-bromohexanoic acid, can be achieved through methods similar to those described for the synthesis of other brominated compounds. For instance, the synthesis of both enantiomers of 2-bromohexadecanoic acid is achieved by diastereoselective bromination of esters followed by the removal of the chiral auxiliary, confirming the absolute configuration of the acids by independent chemical synthesis from chiral pool precursors . This suggests that a similar approach could be used for the synthesis of 2-bromohexanoic acid.
Molecular Structure Analysis
The molecular structure of brominated compounds, such as 2-bromoacetoxybenzoic acid, shows that the carboxylic acid moiety can be twisted out of the plane of the aromatic ring, and the bromine atom can be rotationally disordered . This information can be useful in predicting the molecular structure of 2-bromohexanoic acid, which likely exhibits similar structural characteristics due to the presence of the bromine atom and the carboxylic acid group.
Chemical Reactions Analysis
Brominated fatty acids are known to participate in various chemical reactions. For example, 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone is a selective and highly sensitive fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography . This indicates that 2-bromohexanoic acid could potentially react with derivatization reagents to form fluorescent derivatives, which can be useful in analytical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated fatty acids can be influenced by the presence of the bromine atom. For instance, the inhibitory effect of 2-bromo-fatty acids on rhamnolipid and polyhydroxyalkanoic acid synthesis in Pseudomonas aeruginosa is dependent on the alkyl-chain-length of the inhibitor . This suggests that 2-bromohexanoic acid may have similar inhibitory properties, which could be exploited in the development of antimicrobial agents or in the study of microbial biofilms.
Applications De Recherche Scientifique
Lipid Metabolism and Protein S-palmitoylation Inhibition :2-Bromohexadecanoic acid, also known as 2-bromopalmitate, has been a prominent subject in the study of lipid metabolism and protein S-palmitoylation. Its ability to inhibit these processes makes it a useful tool in cellular biology research. This compound is converted into 2-bromopalmitoyl-CoA in cells, which then targets DHHC palmitoyl acyl transferases (PATs) responsible for protein S-palmitoylation. The study by Davda et al. (2013) in "ACS Chemical Biology" used mass spectrometry analysis to identify diverse membrane-associated enzymes affected by 2-bromopalmitate, providing insights into its cellular targets and mechanism of action (Davda et al., 2013).
Extraction of Metals and Ion Exchange :Kolarik et al. (1999) reported that 2,6-Di(5-alkyl-1,2,4-triazol-3-yl)-pyridine and 2,6-di(5,6-dialkyl-1,2,4-triazin-3-yl)pyridine type compounds, which include 2-bromohexanoate, can efficiently extract Am(III) from acidic solutions. This ability to selectively extract specific metals such as Am(III) over others like Eu(III) has applications in the field of solvent extraction and ion exchange, contributing to our understanding of selective metal recovery and purification processes (Kolarik et al., 1999).
Chemical Synthesis and Reaction Analysis :The reaction of 2-bromohexanoic acid with other compounds, as studied by Polivin and Ageev (1991), has led to the production of various compounds such as S-methyl 2-bromohexanethioate. This research in the field of organic chemistry expands our knowledge of the reactivity and potential applications of 2-bromohexanoic acid in the synthesis of diverse chemical compounds (Polivin & Ageev, 1991).
Surface Modification of Polymers :Hetemi et al. (2016) explored the use of bromohexanoic acid for the surface modification of polymers like poly(methyl methacrylate) and polyethylene. The study focused on attaching various organic groups and chemical functionalities to polymer surfaces under mild conditions, highlighting the application of 2-bromohexanoic acid derivatives in material science and polymer chemistry (Hetemi et al., 2016).
Biological and Therapeutic Applications :Al-Radha and Kadhim (2015) investigated the synthesis of new thioxanthone derivatives using 2-bromo thioxanthone, highlighting its potential for various important biological and therapeutic applications. This study indicates the versatility of 2-bromohexanoic acid derivatives in the creation of compounds with potential medical and biological significance (Al-Radha & Kadhim, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
2-bromohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTPKMIMXLTOSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883244 | |
| Record name | Hexanoic acid, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromohexanoic acid | |
CAS RN |
616-05-7 | |
| Record name | 2-Bromohexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Bromo-n-caproic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BROMOHEXANOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanoic acid, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromohexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOHEXANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99GKX2FXIB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




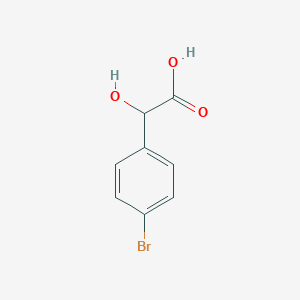
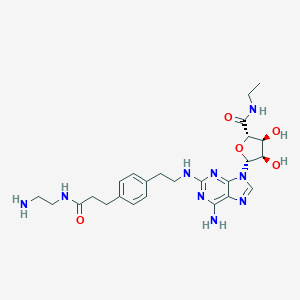
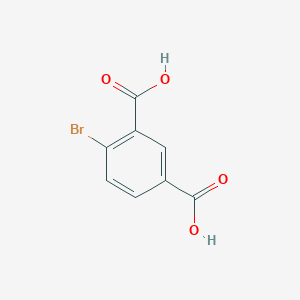

![3-Methylene-1-oxaspiro[3.5]nonan-2-one](/img/structure/B146025.png)
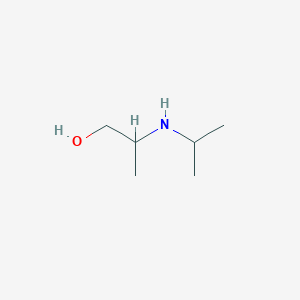

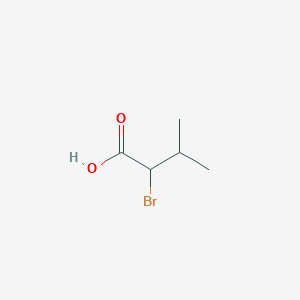
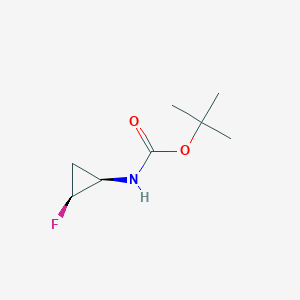
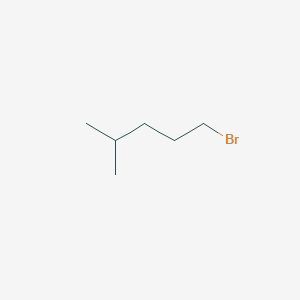
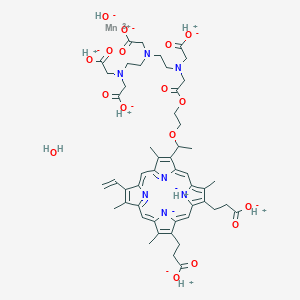
![4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine](/img/structure/B146040.png)
